(4-Tert-butylcyclohexyl)methanol
Overview
Description
“(4-Tert-butylcyclohexyl)methanol” is also known as “Cyclohexanone, 4- (1,1-dimethylethyl)-” with a molecular weight of 154.2493 . It is also referred to as “4-tert-Butylcyclohexanol” and is a mixture of cis and trans stereoisomers .
Synthesis Analysis
The synthesis of “this compound” involves a tert-butylation reaction between phenol and isobutylene in the presence of aluminum trichloride. This is followed by catalytic hydrogenation with Rays Nickel W7, resulting in two kinds of geometric structures, with the trans structure accounting for more than 70% .Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexane ring with a tert-butyl group and a hydroxyl group. The molecule contains a total of 54 bond(s); 20 non-H bond(s), 3 rotatable bond(s), 2 six-membered ring(s), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis
The chemical reactions involving “this compound” include oxidation and reduction reactions. For instance, the oxidation of a secondary alcohol to a ketone can be achieved using an oxidizing reagent, sodium hypochlorite . The reaction of the cis isomer follows E2 kinetics, whereas the reaction of the trans isomer follows E1 kinetics .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 156.27 g/mol . It is a white powder or granules . The compound has a flash point of 105 °C / 221 °F .Scientific Research Applications
Hydrogen Donor in Catalytic Reactions
(4-Tert-butylcyclohexyl)methanol has been explored as a substrate in reactions catalyzed by ruthenium and rhodium complexes, where methanol acts as a hydrogen donor towards organic substrates for the reduction of ketones to alcohols. The process involves the oxidation of methanol to methyl formate, highlighting its potential utility in hydrogen transfer and catalysis applications (Smith & Maitlis, 1985).
Role in Metal−Ligand Bifunctional Catalysis
A theoretical study on the ruthenium(II)-catalyzed hydrogen transfer between alcohols and carbonyl compounds sheds light on the use of methanol/formaldehyde transformation as a model. It emphasizes the novel operation of metal−ligand bifunctional catalysis, deviating from previously accepted mechanisms and underlining methanol's significance in catalytic processes (Yamakawa, Ito, & Noyori, 2000).
Crystallographic Evidence in Self-assembly Processes
Research also reports the first crystallographic evidence of cyclohexameric forms of methanol, demonstrating its involvement in self-assembly processes with dinuclear copper units. This finding is significant for understanding the structural and functional roles of methanol in supramolecular chemistry (Bénisvy et al., 2006).
Photochemical Generation of Cyclic Vinyl Cations
Another application involves the photochemical solvolyses of 4-tert-butylcyclohex-1-enyl(phenyl)iodonium tetrafluoroborate in methanol, leading to the generation of vinylic ethers and vinylic cycloalkenyliodobenzenes. This study presents insights into the photochemical behavior and reactivity of this compound in generating cyclic vinyl cations (Slegt, Gronheid, van der Vlugt, Ochiai, Okuyama, Zuilhof, Overkleeft, & Lodder, 2006).
Insights into Mechanochemical Reactions
Additionally, mechanochemical reactions under sub-ambient temperatures using 4-tert-butylcyclohexanone as a model system reveal the influence of temperature on the diastereomeric product distribution, suggesting the potential of this compound in stereoselective synthesis and mechanochemistry (Andersen & Mack, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on “(4-Tert-butylcyclohexyl)methanol” could focus on its elimination pathways and the effects of molecular conformation on these pathways . Additionally, the effects of peroxide-based initiators with different molecular sizes on the cure behavior and kinetics of vinyl ester resin containing multi-walled carbon nanotubes could be explored .
Properties
IUPAC Name |
(4-tert-butylcyclohexyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10,12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWBQKOXLMPNMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909870, DTXSID201247499 | |
Record name | (4-tert-Butylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(1,1-Dimethylethyl)cyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20691-53-6, 10601-39-5, 13004-06-3 | |
Record name | 4-tert-Butylcyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20691-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-4-tert-Butylcyclohexylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010601395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-4-tert-Butylcyclohexylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013004063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butylcyclohexylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-tert-Butylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(1,1-Dimethylethyl)cyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-tert-butylcyclohexylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-tert-butylcyclohexylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-tert-butylcyclohexylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.